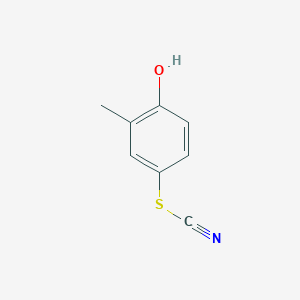

4-Hydroxy-3-methylphenyl thiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxy-3-methylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAMLHXSIBDPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277845 | |

| Record name | 4-hydroxy-3-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3774-53-6 | |

| Record name | Thiocyanic acid, 4-hydroxy-3-methylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3774-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 7392 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003774536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3774-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3774-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3774-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-3-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3-methylphenyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxy-3-methylphenyl thiocyanate, a valuable intermediate in organic synthesis. This document details the established synthetic protocols, purification methods, and a full spectroscopic characterization profile.

Core Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3774-53-6[1] |

| Molecular Formula | C₈H₇NOS[1] |

| Molecular Weight | 165.21 g/mol [1] |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic thiocyanation of o-cresol. This method offers a straightforward and efficient route to the desired product.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

-

o-Cresol (1.0 eq)

-

Sodium thiocyanate (1.0 eq)

-

Bromine (1.0 eq)

-

Methanol

-

Ethyl ether

-

Sodium thiosulfate

-

1N Hydrochloric acid

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve o-cresol and sodium thiocyanate in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in methanol dropwise over a period of 45 minutes, maintaining the temperature of the reaction mixture.

-

After the addition is complete, filter the reaction mixture.

-

Pour the filtrate into water. To remove any remaining color, add sodium thiosulfate.

-

Extract the aqueous mixture with ethyl ether.

-

Combine the organic extracts and wash sequentially with water, 1N hydrochloric acid, and a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic Data

¹H NMR (Proton NMR) Predicted Chemical Shifts

Solvent: CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.0 | m | 3H | Aromatic protons |

| ~5.5 - 4.5 | br s | 1H | Phenolic -OH |

| ~2.2 | s | 3H | Methyl (-CH₃) protons |

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~155 - 150 | C-OH (aromatic) |

| ~135 - 120 | Aromatic carbons |

| ~115 - 110 | -SCN (thiocyanate carbon)[2] |

| ~105 - 100 | C-SCN (aromatic) |

| ~16 | -CH₃ (methyl carbon) |

IR (Infrared) Spectroscopy Predicted Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 - 3200 | Strong, Broad | O-H stretch (phenolic)[3][4] |

| ~3100 - 3000 | Medium | C-H stretch (aromatic)[1] |

| ~2950 - 2850 | Medium | C-H stretch (methyl) |

| ~2160 - 2140 | Strong, Sharp | -SCN stretch (thiocyanate)[5][6] |

| ~1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring)[1] |

| ~1260 - 1000 | Strong | C-O stretch (phenol)[3] |

MS (Mass Spectrometry) Expected Fragmentation

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular ion) |

| 137 | [M - CO]⁺ |

| 108 | [M - SCN]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are advised to consult original literature and safety data sheets before commencing any experimental work.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Navigating the Unexplored Potential: A Technical Guide to the Biological Activity of 4-Hydroxy-3-methylphenyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 4-Hydroxy-3-methylphenyl thiocyanate. This guide, therefore, provides a predictive framework based on the known biological roles of related chemical moieties and outlines a strategic approach for its systematic investigation.

Introduction

This compound is an aromatic organic compound featuring a hydroxylated and methylated phenyl ring functionalized with a thiocyanate group. While direct studies on its biological effects are not currently available, its structural components—the phenolic ring and the thiocyanate group—are present in numerous compounds with established pharmacological activities. This guide synthesizes information on these related molecules to postulate potential biological activities and proposes a comprehensive research plan to elucidate the therapeutic potential of this compound.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 3774-53-6[1]

-

Molecular Formula: C₈H₇NOS[1]

-

Molecular Weight: 165.21 g/mol [1]

Postulated Biological Activities and Mechanisms of Action

The biological profile of this compound is likely to be influenced by the interplay between its phenolic and thiocyanate functionalities.

Potential Antimicrobial and Antiviral Activity

The thiocyanate ion (SCN⁻) is a crucial component of the innate immune system, acting as a substrate for peroxidases to generate hypothiocyanous acid (HOSCN).[2] HOSCN exhibits broad-spectrum antimicrobial and antiviral properties by targeting critical metabolic enzymes in pathogens.[2] It is plausible that this compound could act as a delivery vehicle for the thiocyanate moiety, or that the intact molecule itself possesses antimicrobial properties.

Potential Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. The presence of the methyl group may further modulate this activity.

Proposed Experimental Investigation

A structured experimental workflow is essential to systematically evaluate the biological activity of this compound.

Methodologies for Key Experiments

Synthesis of this compound

A potential synthetic route involves the thiocyanation of 2-methylphenol. A mechanochemical method using ammonium thiocyanate and ammonium persulfate with silica as a grinding auxiliary has been reported for the synthesis of various aryl thiocyanates and could be adapted for this purpose.[3]

Protocol:

-

Combine 2-methylphenol, ammonium thiocyanate, and ammonium persulfate in a milling vessel containing silica.

-

Perform ball milling at room temperature for a specified duration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an appropriate organic solvent.

-

Purify the crude product using column chromatography.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Prepare various concentrations of this compound in methanol.

-

Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed human cell lines (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability.

Quantitative Data Presentation (Illustrative)

The following tables are templates for how quantitative data should be presented upon completion of the proposed experiments.

Table 1: Illustrative Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | Data | Data |

| Staphylococcus aureus | Data | Data |

| Pseudomonas aeruginosa | Data | Data |

| Candida albicans | Data | Data |

Table 2: Illustrative Antioxidant and Cytotoxic Activity of this compound

| Assay | Cell Line | IC₅₀ (µM) |

| DPPH Radical Scavenging | - | Data |

| ABTS Radical Scavenging | - | Data |

| MTT Cytotoxicity | HeLa | Data |

| MTT Cytotoxicity | HEK293 | Data |

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure suggests a promising potential for antimicrobial and antioxidant effects. The experimental framework outlined in this guide provides a clear path for the systematic investigation of this compound. Future research should focus on a comprehensive screening of its biological activities, elucidation of its mechanism of action, and assessment of its safety profile. Such studies will be crucial in determining its potential for development as a novel therapeutic agent. The instability of some organic thiocyanates in biological systems should also be considered during these investigations.[4]

References

An In-depth Technical Guide to the Discovery and Synthetic Routes of 4-Hydroxy-3-methylphenyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methylphenyl thiocyanate, a niche aromatic organic compound. The document details its synthesis, with a focus on a primary synthetic route originating from ortho-cresol, and explores several alternative methodologies for the thiocyanation of phenolic compounds. While the specific discovery and biological profile of this compound are not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for its synthesis, presents comparative quantitative data for related reactions, and offers insights into the potential biological activities of aryl thiocyanates based on existing research of analogous structures. This paper aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

This compound, with the chemical formula C₈H₇NOS, is an aromatic compound characterized by a thiocyanate (-SCN) group attached to a 4-hydroxy-3-methylphenyl ring. Organic thiocyanates are a class of compounds recognized for their versatile reactivity and as valuable intermediates in the synthesis of various sulfur-containing molecules. The thiocyanate functional group can be readily transformed into other functionalities, such as thiols, thioethers, and sulfur-containing heterocycles, making them important building blocks in medicinal chemistry and materials science. While the specific biological activities of this compound have not been extensively reported, the broader class of aryl thiocyanates has been investigated for various biological properties, including antimicrobial and enzyme-inhibiting activities.

This guide will first detail the primary synthetic route for this compound, followed by an exploration of alternative synthetic strategies. Detailed experimental protocols are provided to enable the practical application of these methods. Finally, in the absence of specific data for the title compound, a generalized overview of the potential biological significance of aryl thiocyanates is discussed, accompanied by a hypothetical signaling pathway to illustrate a possible mechanism of action.

Discovery

The precise first synthesis or "discovery" of this compound is not prominently documented in readily accessible scientific literature. It is often the case with specialized chemical compounds that their initial synthesis is reported in less widely circulated journals or patents that are not easily retrievable through broad searches. The compound is commercially available from several chemical suppliers, indicating that its synthesis is established. The primary synthetic method detailed in this guide, the thiocyanation of ortho-cresol, represents a classical and straightforward approach to its preparation.

Synthetic Routes

The synthesis of this compound primarily involves the electrophilic thiocyanation of the precursor molecule, ortho-cresol (2-methylphenol). The hydroxyl group of the phenol is a strongly activating ortho-, para-director, making the para-position susceptible to electrophilic attack.

Primary Synthetic Route: Thiocyanation of o-Cresol

This method employs the in-situ generation of an electrophilic thiocyanating agent from sodium thiocyanate and bromine.

Reaction Scheme:

Caption: Synthesis of this compound from o-cresol.

Experimental Protocol: [1]

-

Reaction Setup: In a suitable reaction vessel, dissolve ortho-cresol (31.4 g, 0.29 mole) in methyl alcohol (225 ml).

-

Addition of Thiocyanate: To this solution, add sodium thiocyanate (23.5 g, 0.29 mole).

-

Cooling: Cool the mixture in an ice bath to maintain a low temperature.

-

Addition of Bromine: Prepare a solution of bromine (46.4 g, 0.29 mole) in methyl alcohol (50 ml). Add this solution dropwise to the reaction mixture over a period of 45 minutes, while maintaining the low temperature.

-

Work-up:

-

Filter the reaction mixture.

-

Pour the filtrate into water (400 ml).

-

To decolorize the solution (remove excess bromine), add sodium thiosulfate until the yellow color disappears.

-

Extract the product into ethyl ether (2 x 200 ml).

-

-

Purification:

-

Wash the combined ethyl ether extracts with water (100 ml), 1N hydrochloric acid (200 ml), and saturated sodium chloride solution (50 ml).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by chromatography on a silica gel column.

-

-

Characterization: The structure of the purified product is typically confirmed by NMR and IR spectroscopy.

Quantitative Data:

While the direct source for this specific reaction did not provide a yield, similar electrophilic thiocyanation reactions of phenols reported in the literature can achieve yields ranging from moderate to high, as shown in the table below.

Alternative Synthetic Routes

Several other methods for the thiocyanation of aromatic compounds, particularly phenols, have been developed. These can be considered as alternative routes to this compound.

Table 1: Summary of Alternative Synthetic Routes for Aryl Thiocyanates

| Method | Reagents | Substrate Scope | Typical Yields (%) | Reference |

| Mechanochemical Synthesis | Ammonium thiocyanate, Ammonium persulfate, SiO₂ | Anilines, phenols, anisoles, indole | 8 - 96 | (Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization |

| Copper-Catalyzed Cross-Coupling | Arylboronic acids, KSCN, Cu(OAc)₂, 4-methylpyridine, O₂ | Arylboronic acids | Up to 91 | (Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN) |

| Electrochemical Thiocyanation | Ammonium thiocyanate, Pt electrodes | (Hetero)aryl boronic acids | Not specified | (Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids) |

| Fe₃O₄ Nanoparticle Catalysis | NH₄SCN, H₂O₂, Fe₃O₄ nanoparticles | Aromatic amines, anisols, activated phenols | High | (Highly effi cient and regioselective thiocyanation of aromatic amines, anisols and activated phenols with H2O2/NH4SCN catalyzed by nanomagnetic Fe3O4) |

Workflow for Selecting a Synthetic Route:

Caption: Decision workflow for selecting a synthetic route.

Biological Activity and Signaling Pathways

There is a notable lack of specific biological activity data for this compound in the current scientific literature. However, the broader class of organic thiocyanates has been reported to exhibit a range of biological effects, including antimicrobial and enzyme-inhibiting properties. For instance, some aryl thiocyanates have shown activity against various bacterial and fungal strains.

Disclaimer: The following signaling pathway is a generalized representation of a plausible mechanism of antimicrobial action for a generic aryl thiocyanate and is not based on specific experimental data for this compound. It is provided for illustrative purposes only.

The antimicrobial activity of some thiocyanates is thought to involve their interaction with essential cellular components, such as enzymes containing critical cysteine residues in their active sites. The electrophilic carbon of the thiocyanate group can be attacked by the nucleophilic thiol group of cysteine, leading to the formation of a disulfide bond and inactivation of the enzyme. This can disrupt vital metabolic pathways in the microorganism, leading to growth inhibition or cell death.

Caption: Generalized antimicrobial mechanism of aryl thiocyanates.

Conclusion

This compound is a readily synthesizable aromatic compound with potential as a building block in various chemical applications. This guide has provided a detailed protocol for its preparation from ortho-cresol and has outlined several alternative synthetic strategies. While the specific discovery and biological profile of this compound are not well-documented, the information presented here serves as a valuable starting point for researchers. Further investigation into the biological activities of this compound is warranted to explore its potential in drug discovery and other life sciences applications. The synthetic methodologies and the generalized biological context provided in this guide are intended to facilitate and inspire future research in this area.

References

Spectroscopic Analysis of 4-Hydroxy-3-methylphenyl thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Hydroxy-3-methylphenyl thiocyanate (C₈H₇NOS), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive overview based on predicted spectroscopic data derived from established principles and analysis of structurally similar compounds. The methodologies for obtaining such spectra are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are foundational for the structural elucidation and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | m | 2H | Ar-H |

| ~6.9 - 7.1 | m | 1H | Ar-H |

| ~5.0 - 6.0 | br s | 1H | -OH |

| ~2.2 | s | 3H | -CH₃ |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C-OH |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~125 | Ar-C-CH₃ |

| ~120 | Ar-C-SCN |

| ~115 | Ar-C |

| ~110 | -SCN |

| ~16 | -CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3200 | O-H (Phenolic) | Stretching (broad) |

| 2160 - 2140 | S-C≡N (Thiocyanate) | Stretching (sharp, strong) |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

| 1260 - 1180 | C-O (Phenolic) | Stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular Ion) |

| 137 | [M - CO]⁺ |

| 107 | [M - SCN]⁺ |

Interpretation of Spectroscopic Data

The predicted data provides a clear spectroscopic fingerprint for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl group, and the methyl group. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The broad singlet for the hydroxyl proton is a characteristic feature. The singlet for the methyl group will be upfield.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of eight distinct carbon environments. The carbon attached to the hydroxyl group will be the most downfield among the aromatic carbons. The thiocyanate carbon will also have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong, sharp absorption band for the thiocyanate group (-SCN) around 2150 cm⁻¹. A broad band in the region of 3500-3200 cm⁻¹ will be indicative of the hydroxyl group's O-H stretching vibration. Aromatic C=C stretching and phenolic C-O stretching bands will also be present.

-

Mass Spectrometry: The mass spectrum under electron ionization should exhibit a molecular ion peak at m/z 165, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of carbon monoxide (CO) or the thiocyanate radical (SCN).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry can be used for accurate mass determination and elemental composition analysis.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

In Silico Docking Studies of 4-Hydroxy-3-methylphenyl thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico docking study of 4-Hydroxy-3-methylphenyl thiocyanate. Due to the current absence of specific docking research on this compound, this document outlines a robust methodology based on established protocols for similar molecules. It is designed to serve as a detailed framework for researchers initiating computational investigations into the therapeutic potential of this compound. The guide covers the selection of a putative protein target, detailed experimental protocols for molecular docking and molecular dynamics simulations, and subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. All quantitative data is presented in standardized tables, and complex workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is an organic compound featuring a phenol ring substituted with a methyl and a thiocyanate group. While its specific biological activities are not extensively documented, related compounds, particularly isothiocyanates, have demonstrated significant potential in various therapeutic areas, including cancer chemoprevention. The electrophilic nature of the thiocyanate group suggests potential interactions with nucleophilic residues in biological macromolecules, making it a candidate for targeted drug design.

In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This approach is instrumental in the early stages of drug discovery for hit identification and lead optimization. This guide proposes a hypothetical docking study of this compound against Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the cellular antioxidant response. Isothiocyanates are known to interact with Keap1, making it a plausible target for the structurally similar this compound.

Proposed Protein Target: Keap1

Keap1 is a critical component of the Nrf2-Keap1 signaling pathway, which regulates the expression of numerous antioxidant and cytoprotective genes. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as isothiocyanates, can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE), upregulating the expression of protective genes. Given the electrophilic nature of the thiocyanate group in this compound, Keap1 presents a compelling and rational target for investigation. For the purpose of this hypothetical study, the crystal structure of human Keap1 in complex with an inhibitor (PDB ID: 4L7B) will be utilized.

Experimental Protocols

This section details the proposed methodologies for a comprehensive in silico evaluation of this compound.

Molecular Docking

A molecular docking simulation would be performed to predict the binding affinity and interaction patterns of this compound with the Keap1 protein.

Protocol:

-

Protein Preparation:

-

The 3D crystal structure of human Keap1 (PDB ID: 4L7B) would be downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands would be removed from the protein structure.

-

Polar hydrogen atoms and Kollman charges would be added to the protein using AutoDock Tools (ADT).

-

The prepared protein structure would be saved in the PDBQT file format.

-

-

Ligand Preparation:

-

The 3D structure of this compound would be generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

The ligand's geometry would be optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges and rotatable bonds would be assigned using ADT.

-

The prepared ligand would be saved in the PDBQT file format.

-

-

Docking Simulation:

-

Software: AutoDock Vina would be employed for the docking calculations.

-

Grid Box Definition: A grid box would be defined to encompass the known binding site of the co-crystallized inhibitor in the 4L7B structure. The grid dimensions would be set to 25 x 25 x 25 Å with a spacing of 1.0 Å.

-

Docking Parameters: The exhaustiveness parameter would be set to 8 to ensure a thorough search of the conformational space.

-

Execution: The docking simulation would be initiated from the command line.

-

-

Analysis of Results:

-

The binding affinities (in kcal/mol) of the different poses of this compound would be analyzed.

-

The binding pose with the lowest binding energy would be selected for detailed interaction analysis.

-

Hydrogen bonds and hydrophobic interactions between the ligand and the protein would be visualized and analyzed using software such as PyMOL or Discovery Studio Visualizer.

-

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior, a molecular dynamics (MD) simulation would be performed.

Protocol:

-

System Preparation:

-

The docked complex of Keap1 and this compound from the previous step would be used as the starting structure.

-

Software: GROMACS would be used for the MD simulation.

-

Force Field: The CHARMM36 force field would be applied to the protein, and the CGenFF server would be used to generate parameters for the ligand.

-

The complex would be placed in a cubic box and solvated with TIP3P water molecules.

-

Sodium and chloride ions would be added to neutralize the system and mimic physiological ionic strength.

-

-

Simulation Protocol:

-

Energy Minimization: The system would be subjected to energy minimization to remove steric clashes.

-

Equilibration: The system would be equilibrated in two phases:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration for 100 ps to stabilize the temperature.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration for 1 ns to stabilize the pressure and density.

-

-

Production Run: A production MD run would be carried out for 100 ns.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) of the protein backbone and the ligand would be calculated to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) of individual residues would be analyzed to identify flexible regions of the protein.

-

The number of hydrogen bonds between the ligand and the protein would be monitored throughout the simulation.

-

The binding free energy would be calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

-

ADMET Prediction

To evaluate the drug-likeness and pharmacokinetic properties of this compound, an in silico ADMET prediction would be conducted.

Protocol:

-

Input: The SMILES string of this compound would be used as input.

-

Software: A web-based tool such as SwissADME or pkCSM would be utilized.

-

Properties to be Predicted:

-

Physicochemical Properties: Molecular Weight, LogP, H-bond donors, H-bond acceptors.

-

Pharmacokinetics: Gastrointestinal absorption, Blood-Brain Barrier (BBB) permeability, CYP450 enzyme inhibition.

-

Drug-likeness: Lipinski's rule of five, Veber's rule.

-

Toxicity: AMES toxicity, hERG inhibition.

-

Data Presentation

The following tables present hypothetical data that would be generated from the proposed in silico studies.

Table 1: Hypothetical Molecular Docking Results

| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| This compound | Keap1 | 4L7B | -7.2 | Arg415, Ser508 | Phe477, Tyr525, Val606 |

| Reference Inhibitor | Keap1 | 4L7B | -8.5 | Arg415, Ser508, Asn414 | Phe477, Tyr525, Val606, Ala510 |

Table 2: Hypothetical Molecular Dynamics Simulation Summary

| System | Average RMSD (Protein Backbone) (nm) | Average RMSD (Ligand) (nm) | Average Number of H-Bonds | Binding Free Energy (MM-PBSA) (kJ/mol) |

| Keap1 - this compound | 0.25 ± 0.05 | 0.15 ± 0.03 | 2 | -55.8 ± 6.2 |

Table 3: Hypothetical ADMET Prediction Profile

| Property | Predicted Value |

| Physicochemical Properties | |

| Molecular Weight | 165.21 g/mol |

| LogP | 2.85 |

| H-bond Donors | 1 |

| H-bond Acceptors | 2 |

| Pharmacokinetics | |

| GI Absorption | High |

| BBB Permeant | No |

| CYP2D6 Inhibitor | No |

| Drug-likeness | |

| Lipinski's Rule of Five | Yes (0 violations) |

| Toxicity | |

| AMES Toxicity | Non-mutagenic |

| hERG I Inhibitor | No |

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway.

Conclusion

This technical guide outlines a comprehensive and plausible in silico strategy for investigating the therapeutic potential of this compound. By targeting the Keap1 protein, this hypothetical study provides a framework for exploring its potential role as a modulator of the cellular antioxidant response. The detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction offer a clear roadmap for researchers. The visualized workflows and signaling pathways further enhance the understanding of the proposed research. While the data presented here is hypothetical, the methodologies are grounded in established computational drug discovery practices. Future experimental validation will be crucial to confirm these in silico predictions and to fully elucidate the biological activity of this compound.

An In-depth Technical Guide to 4-Hydroxy-3-methylphenyl thiocyanate (CAS 3774-53-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-3-methylphenyl thiocyanate (CAS Number: 3774-53-6), a versatile organic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, safety information, and known suppliers. Furthermore, it details a laboratory-scale synthesis protocol. While specific biological data for this compound is limited, this guide also explores the general bioactivity of aryl thiocyanates and presents a hypothetical signaling pathway to illustrate potential mechanisms of action for research and development purposes.

Chemical and Physical Properties

This compound, also known as 2-Methyl-4-thiocyanatophenol, is a solid organic compound.[1][2] Its core structure consists of a phenol ring substituted with a methyl group and a thiocyanate group. The presence of these functional groups imparts specific chemical reactivity, making it a valuable intermediate in organic synthesis.[2]

Table 1: Physical and Chemical Properties of CAS 3774-53-6

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 3774-53-6 | [1][2][3] |

| Molecular Formula | C₈H₇NOS | [1][3] |

| Molecular Weight | 165.21 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 305.4 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8 °C, in a dry area | [1] |

Table 2: Computed Chemical Properties

| Property | Value | Source(s) |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 165.02483 g/mol | [1] |

| Topological Polar Surface Area | 69.3 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 174 | [1] |

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| GHS07 | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. |

Synthesis Protocol

A common method for the synthesis of this compound involves the thiocyanation of o-cresol. The following protocol is based on established chemical literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Cresol

-

Sodium thiocyanate

-

Bromine

-

Methanol

-

Ethyl ether

-

Water

-

Sodium thiosulfate

-

1N Hydrochloric acid

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

Dissolve o-cresol (0.29 mole) and sodium thiocyanate (0.29 mole) in 225 ml of methanol in a flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (0.29 mole) in 50 ml of methanol dropwise over a period of 45 minutes.

-

After the addition is complete, filter the reaction mixture.

-

Pour the filtrate into 400 ml of water.

-

Add sodium thiosulfate to decolorize the solution from yellow.

-

Extract the product into ethyl ether (2 x 200 ml).

-

Wash the combined ether extracts with 100 ml of water, 200 ml of 1N hydrochloric acid, and 50 ml of saturated sodium chloride solution.

-

Dry the ether layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Confirm the structure of the purified product using NMR and IR spectroscopy.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not widely published, the broader class of aryl thiocyanates is known to exhibit a range of biological effects, including antibacterial, antifungal, and potential anticancer activities. Organic thiocyanates are recognized as important intermediates for accessing various valuable sulfur-containing compounds with biological relevance.

Given the structural features of this compound, a phenolic hydroxyl group and a reactive thiocyanate moiety, it is plausible that it could interact with various cellular targets. The thiocyanate group can react with nucleophiles, such as cysteine residues in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for an aryl thiocyanate compound that induces apoptosis, a common mechanism for anticancer agents. This is a generalized representation and has not been experimentally validated for CAS 3774-53-6.

Caption: Hypothetical apoptotic pathway induced by an aryl thiocyanate.

Experimental Workflow for Investigating Biological Activity

To validate the biological activity of this compound, a series of in vitro experiments would be necessary.

Caption: Workflow for evaluating the in vitro anticancer activity.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes.

Table 4: Known Suppliers of CAS 3774-53-6

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| Angene Chemical | --INVALID-LINK-- |

| CymitQuimica | --INVALID-LINK-- |

Conclusion

This compound (CAS 3774-53-6) is a compound with well-defined chemical and physical properties and established synthetic routes. While its specific biological functions are yet to be extensively explored, the known bioactivities of the broader class of aryl thiocyanates suggest its potential as a valuable molecule in drug discovery and development. Further research into its mechanism of action is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this compound.

References

- 1. Mechanistic Understanding of Thiocyanate Reaction Pathways [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Performance Evaluation of Thiocyanate Under Different Conditions [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-3-methylphenyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Hydroxy-3-methylphenyl thiocyanate, an organic compound with potential applications as an intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis is achieved through the electrophilic thiocyanation of ortho-cresol using sodium thiocyanate and bromine in methanol. This method offers a straightforward and effective route to the desired product. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

Aryl thiocyanates are versatile intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing functional groups. The thiocyanate moiety can be readily transformed into thiols, thioethers, and other sulfur-based functionalities, making these compounds valuable building blocks in medicinal chemistry and materials science. This compound, in particular, incorporates a phenolic hydroxyl group and a methyl group on the aromatic ring, offering further sites for chemical modification. This protocol details a reliable method for its preparation from readily available starting materials.

Data Presentation

| Reagent/Parameter | Quantity/Value | Molar Equivalent | Notes |

| ortho-Cresol | 31.4 g (0.29 mol) | 1.0 | Starting material |

| Sodium thiocyanate | 23.5 g (0.29 mol) | 1.0 | Thiocyanating agent |

| Bromine | 46.4 g (0.29 mol) | 1.0 | Oxidizing agent |

| Methyl alcohol | 275 ml (total) | - | Solvent |

| Water | 400 ml | - | For workup |

| Ethyl ether | 400 ml (total) | - | Extraction solvent |

| 1N Hydrochloric acid | 200 ml | - | For washing |

| Saturated Sodium Chloride | 50 ml | - | For washing |

| Reaction Temperature | Ice bath (approx. 0 °C) | - | During bromine addition |

| Reaction Time | 45 minutes | - | For bromine addition |

Experimental Protocol

The synthesis of this compound is conducted as follows[1]:

-

Reaction Setup: In a suitable reaction vessel, dissolve 31.4 g (0.29 mol) of ortho-cresol in 225 ml of methyl alcohol.

-

Addition of Thiocyanate: To the solution from step 1, add 23.5 g (0.29 mol) of sodium thiocyanate.

-

Cooling: Cool the reaction mixture in an ice bath.

-

Bromine Addition: Prepare a solution of 46.4 g (0.29 mol) of bromine in 50 ml of methyl alcohol. Add this bromine solution dropwise to the cooled reaction mixture over a period of 45 minutes.

-

Quenching and Workup:

-

Filter the reaction mixture.

-

Pour the filtrate into 400 ml of water.

-

To decolorize the solution (remove excess bromine), add sodium thiosulfate until the yellow color disappears.

-

-

Extraction:

-

Transfer the aqueous mixture to a separatory funnel.

-

Extract the product into ethyl ether (2 x 200 ml).

-

-

Washing:

-

Combine the ethyl ether extracts.

-

Wash the organic layer sequentially with 100 ml of water, 200 ml of 1N hydrochloric acid, and 50 ml of saturated sodium chloride solution.

-

-

Drying and Concentration:

-

Dry the ethyl ether extract over magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by chromatography on silica gel.

-

Characterization: The structure of the purified this compound should be confirmed by NMR and IR spectroscopy.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-3-methylphenyl thiocyanate

Introduction

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle

This method utilizes reverse-phase chromatography to separate 4-Hydroxy-3-methylphenyl thiocyanate from other components in the sample matrix. The separation is achieved on a non-polar stationary phase with a polar mobile phase. The analyte is then detected and quantified based on its ultraviolet (UV) absorbance at a specific wavelength.

Experimental Protocol

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Vials for HPLC

2. Reagents and Standards

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (or other suitable buffer components)

-

Sample matrix (e.g., plasma, formulation buffer)

3. Preparation of Solutions

-

Mobile Phase: A typical mobile phase for the analysis of phenolic compounds is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary to achieve optimal separation.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

For Drug Formulations: Dilute the formulation with a suitable solvent (e.g., methanol or mobile phase) to bring the concentration of this compound within the calibration range.

-

For Biological Matrices (e.g., Plasma): A protein precipitation step is typically required. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. HPLC Conditions

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (a wavelength around 254 nm is a common starting point for aromatic compounds).

6. Calibration and Quantification

-

Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

-

Perform a linear regression analysis of the calibration curve. The R² value should be > 0.99.

-

Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides high specificity.

Experimental Protocol

1. Apparatus and Materials

-

Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

-

C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

-

Nitrogen generator

-

Standard laboratory equipment as listed for HPLC-UV

2. Reagents and Standards

-

Same as for HPLC-UV, but with LC-MS grade solvents.

-

An internal standard (IS) is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response. A structurally similar compound or a stable isotope-labeled version of the analyte would be ideal.

3. Preparation of Solutions

-

Mobile Phase: Similar to HPLC-UV, but ammonium formate or ammonium acetate can be used as a buffer for better ionization.

-

Standard and Sample Preparation: Follow similar procedures as for HPLC-UV, but add the internal standard at a fixed concentration to all standards and samples during the preparation step.

4. LC-MS/MS Conditions

-

LC Conditions:

-

Column: C18 (100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

-

MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and suitable product ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

5. Calibration and Quantification

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Use a weighted linear regression if the concentration range is wide.

-

Quantify the analyte in samples using the regression equation from the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for the two proposed methods. These values are typical for such analytical methods and would need to be confirmed through method validation.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | > 0.995 | > 0.998 |

| Limit of Detection (LOD) | ~30 ng/mL | ~0.3 ng/mL |

| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL |

| Precision (%RSD) | < 5% | < 10% |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |

Visualizations

Caption: General experimental workflow for the quantification of an analyte by HPLC.

Application Note: In Vitro Evaluation of 4-Hydroxy-3-methylphenyl thiocyanate for Anti-Proliferative and Pro-Apoptotic Activity in Human Colorectal Cancer Cells

Introduction

4-Hydroxy-3-methylphenyl thiocyanate is a synthetic organosulfur compound containing a thiocyanate (-S-C≡N) functional group. Organic thiocyanates are a class of compounds present in some natural products and are utilized as intermediates in chemical synthesis.[1][2][3] Several molecules containing the thiocyanate moiety have demonstrated a range of biological activities, including antibacterial and anti-cancer effects.[1] This application note details protocols for the in vitro assessment of this compound's potential as an anti-cancer agent, specifically focusing on its effects on cell proliferation and apoptosis in human colorectal cancer cell lines.

Principle

The described assays are designed to quantify the cytotoxic and anti-proliferative effects of this compound and to elucidate its mechanism of action by investigating the induction of apoptosis. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The Annexin V-FITC/Propidium Iodide (PI) assay is a flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.

Experimental Protocols

1. Cell Culture and Compound Preparation

-

Cell Line: HCT116 (human colorectal carcinoma)

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Stock Solution: Prepare a 10 mM stock solution of this compound (CAS No. 3774-53-6) in dimethyl sulfoxide (DMSO).[4] Store at -20°C. Working solutions are prepared by diluting the stock solution in a complete culture medium to the desired concentrations. The final DMSO concentration in the culture should not exceed 0.5%.

2. MTT Assay for Cell Viability

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

3. Annexin V-FITC/PI Apoptosis Assay

-

Procedure:

-

Seed HCT116 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with this compound at its predetermined IC50 concentration for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation

Table 1: Cytotoxicity of this compound on HCT116 cells.

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 85.7 ± 6.2 |

| 10 | 52.3 ± 4.8 |

| 50 | 21.5 ± 3.9 |

| 100 | 8.9 ± 2.1 |

| IC50 (µM) | ~10.5 |

Table 2: Apoptosis Induction in HCT116 cells treated with this compound (at IC50 concentration).

| Cell Population | % of Cells (Mean ± SD) |

| Viable (Annexin V- / PI-) | 55.2 ± 4.1 |

| Early Apoptotic (Annexin V+ / PI-) | 25.8 ± 3.5 |

| Late Apoptotic (Annexin V+ / PI+) | 15.3 ± 2.8 |

| Necrotic (Annexin V- / PI+) | 3.7 ± 1.2 |

Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Hypothetical signaling pathway for apoptosis induction.

References

Application Notes and Protocols for the Evaluation of 4-Hydroxy-3-methylphenyl thiocyanate in Cancer Cell Lines

Disclaimer: As of the current date, publicly available research specifically detailing the application and effects of 4-Hydroxy-3-methylphenyl thiocyanate on cancer cell lines is limited. The following application notes and protocols are provided as a generalized framework for researchers, scientists, and drug development professionals interested in investigating the potential anticancer properties of this compound. The methodologies and conceptual pathways are based on established practices for evaluating novel therapeutic agents and findings from studies on structurally related phenolic and thiocyanate-containing compounds.

Introduction

This compound is an organic compound featuring a phenol ring substituted with a methyl and a thiocyanate group. Phenolic compounds and organosulfur compounds, including isothiocyanates, have demonstrated a range of biological activities, including anticancer effects. These effects are often attributed to the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.

These notes provide a comprehensive guide to the initial in vitro evaluation of this compound for its potential as an anticancer agent.

Potential Mechanisms of Action (Hypothesized)

Based on the activities of related compounds, this compound could potentially exert anticancer effects through several mechanisms:

-

Induction of Apoptosis: Many phenolic compounds and isothiocyanates trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: The compound may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M).

-

Inhibition of Signaling Pathways: Key pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways, could be targeted.

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and subsequently lead to cell death.

Quantitative Data Summary (Hypothetical Example)

The following table is a hypothetical example of how quantitative data for this compound could be presented. Actual values would need to be determined experimentally.

| Cell Line | Assay | Parameter | 24h | 48h | 72h |

| MCF-7 (Breast) | Cell Viability (MTT) | IC50 (µM) | 75.2 | 52.1 | 38.5 |

| Apoptosis (Annexin V) | % Apoptotic Cells (at 50 µM) | 15.3% | 28.7% | 45.1% | |

| Cell Cycle (PI Staining) | % G2/M Arrest (at 50 µM) | 10.2% | 25.6% | 35.8% | |

| A549 (Lung) | Cell Viability (MTT) | IC50 (µM) | 88.9 | 65.4 | 49.2 |

| Apoptosis (Annexin V) | % Apoptotic Cells (at 60 µM) | 12.1% | 25.3% | 40.9% | |

| Cell Cycle (PI Staining) | % G2/M Arrest (at 60 µM) | 8.7% | 22.1% | 31.5% | |

| PC-3 (Prostate) | Cell Viability (MTT) | IC50 (µM) | 95.3 | 71.8 | 55.6 |

| Apoptosis (Annexin V) | % Apoptotic Cells (at 70 µM) | 10.5% | 21.9% | 38.2% | |

| Cell Cycle (PI Staining) | % G2/M Arrest (at 70 µM) | 7.9% | 19.8% | 29.3% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PC-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

-

Incubate the plate for 24, 48, and 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine if this compound induces cell cycle arrest.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Treat cells in 6-well plates with the desired concentrations of the compound for 24 or 48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and activation of key signaling proteins.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

General Experimental Workflow

Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.

Hypothesized Apoptotic Signaling Pathway

Application Notes and Protocols: 4-Hydroxy-3-methylphenyl thiocyanate as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4-Hydroxy-3-methylphenyl thiocyanate as a chemical probe in biological research and drug development. While direct studies utilizing this specific molecule as a chemical probe are not extensively documented, its chemical properties and the known reactivity of aryl thiocyanates suggest several promising applications. These notes and protocols are intended to serve as a guide for researchers interested in exploring its potential.

Introduction

This compound is an organic compound featuring a phenol ring substituted with a methyl group and a thiocyanate (-SCN) functional group. Aryl thiocyanates are recognized as valuable intermediates in the synthesis of various bioactive molecules and sulfur-containing heterocyclic compounds.[1][2][3][4] The thiocyanate moiety is a versatile functional group that can undergo various chemical transformations, making it an attractive starting point for the development of chemical probes.

The potential of this compound as a chemical probe stems from two key aspects:

-

Inherent Biological Activity: Thiocyanate-containing compounds have been reported to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrases, acetylcholinesterase, and α-glycosidase.[5][6] Furthermore, the thiocyanate group can react with biological nucleophiles, particularly cysteine residues in proteins. Hypothiocyanous acid (HOSCN), which can be generated from thiocyanate, is known to inactivate thiol-dependent enzymes.[7] This suggests that this compound could serve as a probe for identifying and studying enzymes with reactive cysteine residues.

-

Synthetic Handle for Probe Development: The thiocyanate group can be chemically modified to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling. This allows for the conversion of a simple inhibitor into a more sophisticated chemical probe for applications such as target identification, imaging, and pull-down assays.

Potential Applications

-

Screening for Enzyme Inhibitors: This compound can be used in primary screens to identify novel inhibitors of enzymes, particularly those with a cysteine residue in their active site.

-

Covalent Ligand Discovery: The reactivity of the thiocyanate group can be exploited to develop covalent inhibitors, which can offer advantages in terms of potency and duration of action.

-

Development of Activity-Based Probes: By functionalizing the molecule with a reporter tag, it can be transformed into an activity-based probe to selectively label and identify active enzymes in complex biological samples.

-

Fragment-Based Drug Discovery: The core structure can serve as a starting fragment for the development of more potent and selective drug candidates.

Experimental Protocols

Protocol 1: Synthesis of this compound